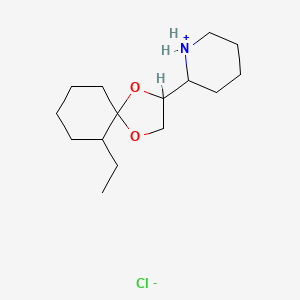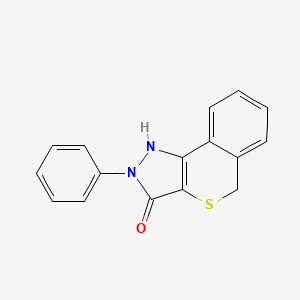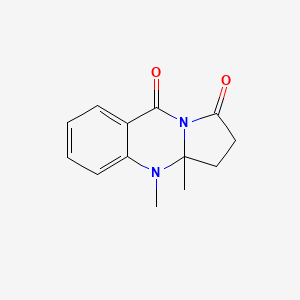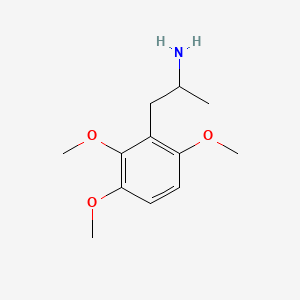
2,3,6-Trimethoxyamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethoxyamphetamine is a member of the trimethoxyamphetamine family, which consists of isomeric psychedelic hallucinogenic drugs. These compounds are analogs of the phenethylamine cactus alkaloid mescaline. The trimethoxyamphetamine family includes six different isomers, each differing in the position of the three methoxy groups. This compound is known for its hallucinogenic properties and has been studied for its potential effects on the central nervous system .
準備方法
The synthesis of 2,3,6-Trimethoxyamphetamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3,6-trimethoxybenzaldehyde.
Reductive Amination: The precursor undergoes reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2,3,6-Trimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,3,6-Trimethoxyamphetamine has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the effects of methoxy substitution on the phenethylamine structure.
Biology: Research has focused on its interaction with neurotransmitter systems, particularly serotonin receptors, to understand its hallucinogenic effects.
Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Its structural analogs are used in the synthesis of other pharmacologically active compounds
作用機序
The mechanism of action of 2,3,6-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction likely underlies its hallucinogenic effects. Additionally, it may exhibit agonist activity on dopamine receptors, contributing to its psychoactive properties. The compound’s effects on neurotransmitter systems result in altered perception, mood, and cognition .
類似化合物との比較
2,3,6-Trimethoxyamphetamine is one of six isomers in the trimethoxyamphetamine family. Other isomers include:
- 3,4,5-Trimethoxyamphetamine
- 2,4,5-Trimethoxyamphetamine
- 2,3,4-Trimethoxyamphetamine
- 2,3,5-Trimethoxyamphetamine
- 2,4,6-Trimethoxyamphetamine
Each isomer differs in the position of the methoxy groups on the phenyl ring, leading to variations in their pharmacological effects. This compound is unique due to its specific methoxy substitution pattern, which influences its interaction with neurotransmitter receptors and its overall psychoactive profile .
特性
CAS番号 |
20513-16-0 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
1-(2,3,6-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4/h5-6,8H,7,13H2,1-4H3 |
InChIキー |
OASZJWLOOFXASO-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=CC(=C1OC)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
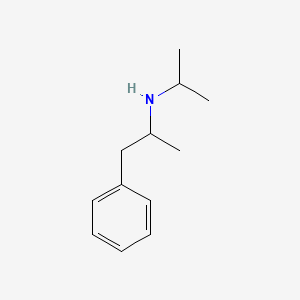
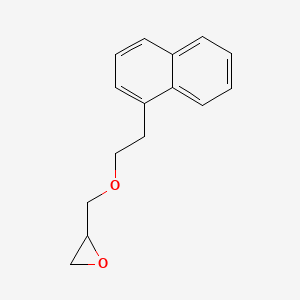
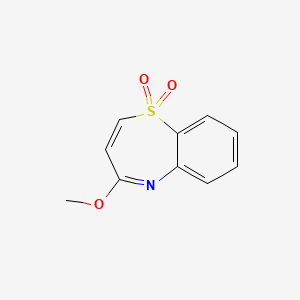
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
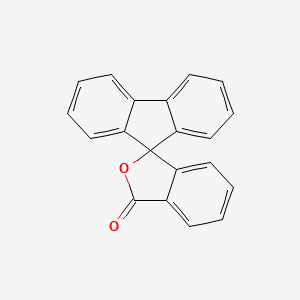

![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
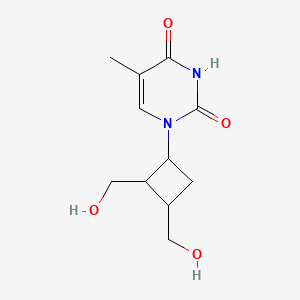
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
